molecular formula C6H9NO2 B13050111 2-Amino-2-(furan-3-YL)ethan-1-OL

2-Amino-2-(furan-3-YL)ethan-1-OL

Cat. No.: B13050111
M. Wt: 127.14 g/mol
InChI Key: TZVJDXRHOLAEGZ-UHFFFAOYSA-N
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Description

2-Amino-2-(furan-3-YL)ethan-1-OL is an organic compound that features a furan ring attached to an amino alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-2-(furan-3-YL)ethan-1-OL can be synthesized through the reductive amination of furoin. The reaction involves the use of a Ru/Al2O3 catalyst under NH3/H2 conditions at 140°C for 2 hours. This method yields the compound with a 47% efficiency .

Industrial Production Methods

The industrial production of this compound typically involves the same reductive amination process, utilizing large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The catalyst can be recycled for multiple runs, making the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(furan-3-YL)ethan-1-OL undergoes various chemical reactions, including:

    Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the furan ring.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of various amine derivatives.

    Substitution: Formation of halogenated or nitrated furan derivatives.

Scientific Research Applications

2-Amino-2-(furan-3-YL)ethan-1-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(furan-3-YL)ethan-1-OL involves its interaction with specific molecular targets. The compound’s preferential adsorption on Ru centers via the NH group directs its hydrogenation towards the alcohol-amine as the main product. This interaction is crucial for its reactivity and the formation of desired products .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(furan-2-yl)ethan-1-ol
  • 2-Amino-2-(furan-2-yl)ethan-1-ol
  • 2,2’-Bipyridine-3,3’-diol

Uniqueness

2-Amino-2-(furan-3-YL)ethan-1-OL is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to its analogs. Its ability to undergo selective reductive amination and form stable products makes it valuable in various applications .

Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

2-amino-2-(furan-3-yl)ethanol

InChI

InChI=1S/C6H9NO2/c7-6(3-8)5-1-2-9-4-5/h1-2,4,6,8H,3,7H2

InChI Key

TZVJDXRHOLAEGZ-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1C(CO)N

Origin of Product

United States

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